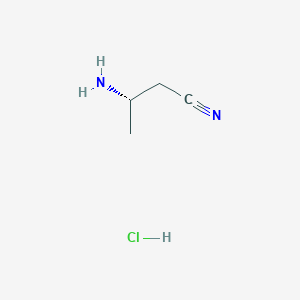
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
“2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types .
Synthesis Analysis
The synthesis of this compound has been described in a structure-first approach to the discovery of PYCR1 inhibitors . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction . The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 .Physical And Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 199.64 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Drug Development
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These derivatives have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Cancer Research
The structure of PYCR1, a proline biosynthetic enzyme upregulated in multiple cancer types, has been studied in complex with 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride. This research aids in understanding the metabolic rewiring of cancer cells and contributes to the discovery of new cancer treatments .
Medicinal Chemistry
In medicinal chemistry, this compound is part of the construction of heterocyclic compound libraries with potential biological activities. It serves as a core structure for developing compounds with diverse pharmaceutical activities .
Enzyme Inhibition
The compound has been used in fragment-based drug discovery as an inhibitor of PYCR1. This approach has led to the identification of novel inhibitors that block both the substrate pocket and the NAD(P)H binding site, providing a basis for fragment-to-lead optimization .
Synthesis of Heterocyclic Compounds
It is employed in the design of privileged structures within heterocyclic compound libraries. These structures are crucial for the development of compounds with a wide range of pharmacological activities .
Pharmacological Activity Studies
Derivatives of this compound have been reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties. This makes it a valuable compound for pharmacological research and drug design .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that this compound may have a similar target.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its target enzyme to inhibit its activity .
Biochemical Pathways
If this compound indeed inhibits collagen prolyl-4-hydroxylase as suggested by the activity of similar compounds , it would affect the biosynthesis of collagen, a key structural protein in the body.
Result of Action
If this compound indeed inhibits collagen prolyl-4-hydroxylase as suggested by the activity of similar compounds , it could potentially affect the structure and function of tissues that rely on collagen.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLFNQWWRNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



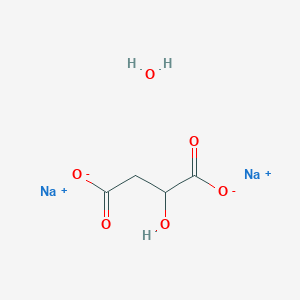
![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
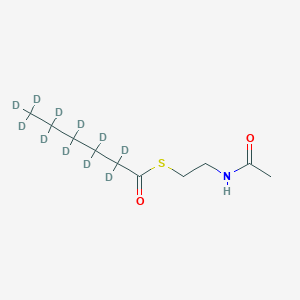
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
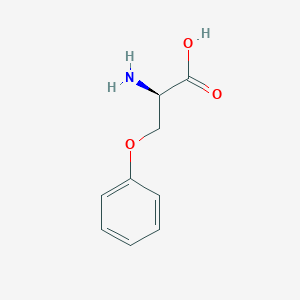

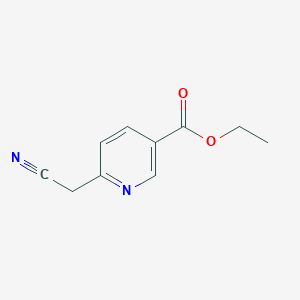
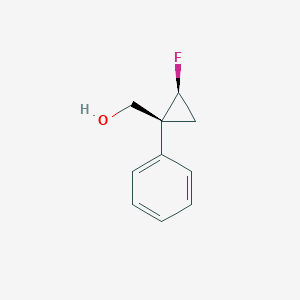
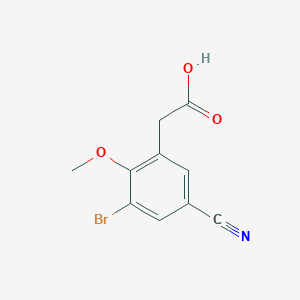

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
